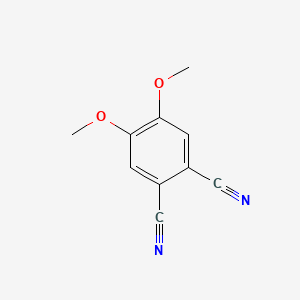

4,5-Dimethoxyphthalonitrile

描述

Overview of Phthalonitrile (B49051) Compounds in Chemical Sciences

Phthalonitriles are organic compounds featuring a benzene (B151609) ring with two adjacent nitrile (-C≡N) groups. wikipedia.org Their unique structure makes them highly valuable in various chemical syntheses.

The study of phthalonitriles dates back to the late 19th century, with the first intentional synthesis involving the dehydration of phthalamide. wikipedia.org A significant advancement in phthalonitrile synthesis was the Rosenmund-von Braun reaction, which involves treating an ortho-substituted dihalobenzene with copper(I) cyanide. wikipedia.org The industrial production of phthalonitrile is achieved through the ammoxidation of o-xylene. wikipedia.org Early research quickly identified their potential as precursors to phthalocyanine (B1677752) pigments, a class of intensely colored and highly stable compounds. wikipedia.orgtaylorandfrancis.com Over the decades, research has expanded to explore their use in high-performance polymers and other advanced materials. taylorandfrancis.comrsc.orgresearchgate.net

The primary role of phthalonitriles in chemical sciences is as a precursor, most notably for the synthesis of phthalocyanines. wikipedia.orgtaylorandfrancis.comsolubilityofthings.com This is achieved through a cyclotetramerization reaction, where four phthalonitrile molecules condense around a central metal ion or in the absence of a metal to form a metal-free phthalocyanine. taylorandfrancis.comresearchgate.netresearchgate.net Phthalonitriles are also key starting materials for other pigments, fluorescent brighteners, and photographic sensitizers. wikipedia.org Their dinitrile functionality allows for the formation of various heterocyclic and macrocyclic structures, making them a versatile building block in synthetic chemistry. nih.gov

Significance of Methoxy (B1213986) Substitution in Phthalonitrile Chemistry

The introduction of substituent groups onto the phthalonitrile ring system significantly modifies its chemical and physical properties. Methoxy (-OCH₃) groups, in particular, play a crucial role in tailoring the characteristics of phthalonitrile derivatives for specific applications.

The two methoxy groups in 4,5-dimethoxyphthalonitrile are electron-donating. This electronic effect increases the electron density on the aromatic ring, which can influence the reactivity of the nitrile groups. Specifically, this enhanced electron density can affect the kinetics and thermodynamics of the cyclotetramerization reaction to form phthalocyanines. researchgate.net The position of the methoxy groups also has a significant impact on the crystalline packing of the molecules, which in turn affects their physicochemical properties. researchgate.netmdpi.com Studies have shown that the presence of methoxy groups can influence the polymerization kinetics and the final properties of phthalonitrile-based resins. researchgate.net

The presence of methoxy groups in the 4 and 5 positions of the phthalonitrile ring provides a powerful tool for molecular design. These groups can enhance the solubility of the resulting phthalocyanine complexes in organic solvents, a crucial factor for their processing and application. rsc.org Furthermore, the methoxy groups can be used to tune the electronic properties of the final macrocycle, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com This allows for the rational design of materials with specific optical and electronic properties. mdpi.com Synthetic strategies often leverage the nucleophilic aromatic substitution of nitro or halo-phthalonitriles with methoxides to introduce these functional groups. rsc.org For instance, this compound can be synthesized from 2-iodo-4,5-dimethoxybenzaldehyde, which is derived from methylated vanillin (B372448). frontiersin.orgnih.gov

Scope and Objectives of Research on this compound

Research focused on this compound is driven by the desire to create novel functional materials with tailored properties. A primary objective is its use as a precursor for the synthesis of symmetrically substituted phthalocyanines. worldscientific.com The resulting octamethoxy-substituted phthalocyanines exhibit modified electronic absorption spectra and solubility compared to their unsubstituted counterparts. thieme-connect.de

Key research goals include:

Synthesis of Novel Macrocycles: Utilizing this compound to create new phthalocyanine and tetrabenzotriazaporphyrin hybrids with specific substitution patterns. uea.ac.uknih.gov

Investigation of Physicochemical Properties: Studying the influence of the dimethoxy substitution on the thermal stability, aggregation behavior, and spectroscopic properties of the resulting macrocycles. researchgate.netdcu.ie

Development of Advanced Materials: Exploring the potential of materials derived from this compound in areas such as nonlinear optics, sensors, and photodynamic therapy. worldscientific.comthieme-connect.de

The synthesis of asymmetrically substituted phthalocyanines, by reacting this compound with other phthalonitrile derivatives, is another significant area of investigation, allowing for even finer control over the final properties of the macrocycle. worldscientific.com

Table 1: Properties of Phthalonitrile

| Property | Value |

|---|---|

| Chemical Formula | C₈H₄N₂ |

| Molar Mass | 128.13 g/mol wikipedia.org |

| Appearance | Off-white crystalline solid wikipedia.org |

| Melting Point | 139 to 141 °C wikipedia.org |

Table 2: Common Reactions Involving Phthalonitriles

| Reaction | Description |

|---|---|

| Cyclotetramerization | Four phthalonitrile units react to form a phthalocyanine macrocycle, often in the presence of a metal salt. taylorandfrancis.comresearchgate.net |

| Nucleophilic Aromatic Substitution | Halogen or nitro groups on the phthalonitrile ring are replaced by nucleophiles, such as methoxide. rsc.org |

Identifying Key Research Gaps and Opportunities

While this compound has been utilized in the synthesis of various compounds, several research avenues remain underexplored. A significant gap exists in the comprehensive understanding of how the methoxy groups at the 4 and 5 positions specifically influence the final properties of phthalocyanine-based materials compared to other substitution patterns. Further investigation into its reactivity in different polymerization and cyclization reactions could uncover novel synthetic pathways and materials. researchgate.netrsc.org

Opportunities for future research include:

Exploration of Novel Catalytic Systems: Developing more efficient and selective catalysts for the polymerization and cyclotetramerization of this compound could lead to higher yields and cleaner reactions. researchgate.netrsc.org

Investigation of Mixed-Substituent Systems: There is a need for more in-depth studies on the properties of phthalocyanines formed from the co-cyclotetramerization of this compound with other substituted phthalonitriles. cardiff.ac.uk This could lead to materials with tunable electronic and optical properties.

Development of Bio-based Syntheses: With a growing emphasis on sustainable chemistry, exploring synthetic routes to this compound from renewable resources like vanillin presents a significant opportunity. kemitek.orgfrontiersin.orgnih.govacs.org

Computational Modeling: More extensive theoretical studies are needed to predict the properties of materials derived from this compound, which would aid in the rational design of new functional materials.

Outlining Potential Contributions to Advanced Materials and Synthetic Methodologies

The unique structural characteristics of this compound position it as a key contributor to the advancement of materials science and synthetic chemistry. Its application in the synthesis of phthalocyanines and other polymers has the potential to yield materials with enhanced thermal stability, specific electronic properties, and improved processability.

Potential Contributions to Advanced Materials:

Phthalocyanine-based Materials: As a precursor, this compound is instrumental in forming symmetrically substituted phthalocyanines. thieme-connect.denih.gov These macrocyclic compounds are known for their intense color, high thermal stability, and unique electronic properties, making them suitable for applications in pigments, dyes, and as active components in electronic devices. thieme-connect.de The methoxy groups can enhance the solubility of the resulting phthalocyanines in organic solvents, which is advantageous for their processing and characterization. nih.gov

High-Performance Polymers: The dinitrile functionality of this compound allows it to undergo polymerization to form phthalonitrile resins. These thermosetting polymers are renowned for their exceptional thermal and oxidative stability, making them candidates for use in high-performance composites for the aerospace and electronics industries. researchgate.netresearchgate.net The specific substitution pattern of the methoxy groups can influence the curing behavior and final mechanical properties of the resin.

Functional Materials for Organic Electronics: The electron-donating nature of the methoxy groups can be harnessed to tune the electronic properties of materials derived from this compound. This makes it a promising building block for the synthesis of organic semiconductors and other components for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. acs.org

Potential Contributions to Synthetic Methodologies:

Precursor for Functionalized Molecules: this compound can be chemically modified to introduce other functional groups, thereby serving as a versatile platform for creating a wide range of derivatives. For example, it can undergo electrophilic aromatic substitution reactions. researchgate.netresearchgate.net

Source for Bio-Based Materials: Research has demonstrated the synthesis of this compound from vanillin, a bio-based starting material. kemitek.orgfrontiersin.orgnih.govacs.org This opens up a more sustainable route to a variety of heterocyclic compounds and polymers, reducing the reliance on petrochemical feedstocks. nih.gov The conversion involves several steps, including iodination and cyanation. kemitek.orgacs.org

Research Findings on this compound

| Research Area | Key Findings | References |

| Synthesis of Phthalocyanines | This compound is used as a precursor to synthesize symmetrically substituted phthalocyanines, often through cyclotetramerization in the presence of a metal salt. thieme-connect.dethieme-connect.de | thieme-connect.dethieme-connect.de |

| Polymerization | It can be polymerized to form phthalonitrile resins with high thermal stability, suitable for advanced composites. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Chemical Reactivity | The compound undergoes electrophilic aromatic substitution, allowing for further functionalization. researchgate.netresearchgate.net For instance, it reacts with dibromoisocyanuric acid. researchgate.net | researchgate.netresearchgate.net |

| Bio-based Synthesis | It can be synthesized from vanillin, a renewable resource, through a multi-step process. kemitek.orgfrontiersin.orgnih.govacs.org | kemitek.orgfrontiersin.orgnih.govacs.org |

| Material Properties | The methoxy groups enhance solubility and influence the electronic properties of the resulting materials. nih.gov | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4,5-dimethoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSTWWJVHJRQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446787 | |

| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88946-67-2 | |

| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4,5 Dimethoxyphthalonitrile

Classical Synthetic Approaches and Modifications

The Rosenmund-von Braun reaction stands as a cornerstone in the synthesis of aryl nitriles, including phthalonitriles. This classical method involves the cyanation of aryl halides using a copper(I) cyanide (CuCN) reagent.

Rosenmund-von Braun Cyanation for 4,5-Disubstituted Phthalonitriles

The Rosenmund-von Braun reaction is a nucleophilic substitution reaction that has been historically employed for the synthesis of aryl nitriles from aryl halides. The reaction typically involves high temperatures and the use of a polar, high-boiling solvent such as dimethylformamide (DMF), nitrobenzene, or pyridine. The mechanism is thought to proceed through the formation of a Cu(III) species via oxidative addition of the aryl halide to the copper catalyst, followed by reductive elimination to yield the aryl nitrile.

The traditional Rosenmund-von Braun reaction often requires harsh conditions, with temperatures reaching up to 200°C. organic-chemistry.org These high temperatures can limit the functional group tolerance of the reaction. organic-chemistry.org Over the years, modifications have been introduced to mitigate these demanding conditions. For instance, the use of ionic liquids as a solvent has been explored to facilitate the reaction at lower temperatures. wikipedia.org

Recent advancements have focused on improving the efficiency and mildness of the Rosenmund-von Braun reaction. The addition of promoting ligands, such as L-proline, has been shown to effectively lower the required reaction temperature to a range of 80–120°C for the cyanation of aryl bromides and iodides. thieme-connect.deresearchgate.net In these modified procedures, DMF is often found to be the optimal solvent. thieme-connect.de

The choice of the starting dihalogenated precursor is also crucial. While 1,2-dichloro-4,5-dimethoxybenzene could be a potential starting material, the corresponding dibromo or diiodo derivatives are generally more reactive towards cyanation.

Table 1: General Conditions for Rosenmund-von Braun Cyanation

| Parameter | Classical Conditions | Modified Conditions |

| Temperature | 150–250°C | 80–120°C |

| Solvent | DMF, Pyridine, Nitrobenzene | DMF, Ionic Liquids |

| Promoter | None | L-proline |

| Reactant | Aryl Bromide/Iodide | Aryl Bromide/Iodide |

A significant drawback of the Rosenmund-von Braun reaction is the inherent toxicity of copper cyanide and the potential generation of toxic cyanide-containing waste. The use of a stoichiometric excess of CuCN also complicates product purification. organic-chemistry.org

Side product formation is another challenge. At the high temperatures typically employed, undesired polymerization or decomposition of the starting materials and products can occur. In the synthesis of phthalonitriles, there is a risk of forming polymeric copper phthalocyanine (B1677752) complexes, which can be highly colored and difficult to remove from the desired product. Modern palladium-catalyzed cyanation reactions, which can proceed at lower temperatures, often offer a cleaner reaction profile and avoid the formation of such polymeric byproducts.

Alternative Routes to Phthalonitrile (B49051) Scaffolds

In the quest for more sustainable and efficient synthetic methods, researchers have explored alternative pathways to phthalonitrile scaffolds that circumvent the harsh conditions and toxic reagents of the classical Rosenmund-von Braun reaction.

Preparation from Biosourced Precursors (e.g., Vanillin (B372448) Derivatives)

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and renewable feedstock derived from lignin, presents an attractive starting point for the synthesis of 4,5-dimethoxyphthalonitrile. nih.gov The synthetic strategy involves a multi-step process to build the requisite functionality on the aromatic ring.

A plausible synthetic route commencing from vanillin would first involve the methylation of the phenolic hydroxyl group to yield veratraldehyde (3,4-dimethoxybenzaldehyde). wikipedia.orgatamanchemicals.com This transformation is typically achieved using a methylating agent such as dimethyl sulfate in the presence of a base. atamanchemicals.com

Following the formation of veratraldehyde, the next step would be the introduction of a second functional group ortho to one of the methoxy (B1213986) groups, which can be subsequently converted to a nitrile. One potential approach involves the bromination of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde. sunankalijaga.org This intermediate could then be subjected to a Rosenmund-von Braun type cyanation to introduce the first nitrile group. The aldehyde functionality would then need to be converted to the second nitrile group. This could potentially be achieved through its conversion to an oxime followed by dehydration.

A more direct approach to introducing the two nitrile functionalities from a suitable precursor derived from veratraldehyde would be desirable. For example, conversion of veratraldehyde to 1,2-dihalo-4,5-dimethoxybenzene would provide a direct precursor for a double Rosenmund-von Braun reaction.

Another potential synthetic intermediate is 2-iodo-4,5-dimethoxybenzonitrile. This compound already possesses one of the two required nitrile groups. The synthesis of this intermediate could potentially start from a suitably substituted aniline derivative via a Sandmeyer-type iodination reaction.

Once 2-iodo-4,5-dimethoxybenzonitrile is obtained, the final step would be the introduction of the second nitrile group through a cyanation reaction. While the direct conversion of this specific substrate to this compound is not extensively detailed in the provided search results, the principles of the Rosenmund-von Braun reaction or palladium-catalyzed cyanation of aryl iodides would be applicable. A modified Rosenmund-von Braun reaction, perhaps promoted by L-proline, could be employed to facilitate the cyanation at a lower temperature. researchgate.net

Table 2: Plausible Synthetic Intermediates from Vanillin

| Intermediate | Structure | Precursor | Key Transformation |

| Veratraldehyde | 3,4-dimethoxybenzaldehyde | Vanillin | Methylation |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 2-bromo-3,4-dimethoxybenzaldehyde | Veratraldehyde | Bromination |

| 2-Iodo-4,5-dimethoxybenzonitrile | 2-iodo-4,5-dimethoxybenzonitrile | 2-Amino-4,5-dimethoxybenzonitrile | Sandmeyer Iodination |

Multi-step Pathways from Methylated Vanillin

A notable synthetic route to this compound commences with methylated vanillin, also known as veratraldehyde. This multi-step pathway involves a series of transformations to introduce the required nitrile functionalities.

The initial step of this synthesis involves the iodination of veratraldehyde. This electrophilic aromatic substitution introduces an iodine atom onto the benzene (B151609) ring, yielding 2-iodo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a Rosenmund-von Braun reaction. This classic cyanation reaction utilizes copper(I) cyanide to replace the iodine atom with a nitrile group, affording 2-formyl-4,5-dimethoxybenzonitrile.

The final stage of this synthesis requires the conversion of the remaining aldehyde group into a second nitrile group. This is typically achieved through a two-step process. First, the aldehyde is reacted with hydroxylamine to form an aldoxime intermediate. Subsequently, this oxime is dehydrated using a variety of reagents, such as acetic anhydride or thionyl chloride, to yield the desired this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Veratraldehyde | N-Iodosuccinimide, Trifluoroacetic acid | 2-Iodo-4,5-dimethoxybenzaldehyde |

| 2 | 2-Iodo-4,5-dimethoxybenzaldehyde | Copper(I) cyanide | 2-Formyl-4,5-dimethoxybenzonitrile |

| 3a | 2-Formyl-4,5-dimethoxybenzonitrile | Hydroxylamine | 2-(hydroxyimino)methyl-4,5-dimethoxybenzonitrile |

| 3b | 2-(hydroxyimino)methyl-4,5-dimethoxybenzonitrile | Acetic anhydride (or other dehydrating agent) | This compound |

Advanced Synthetic Transformations for Functionalization

Further chemical modifications of the this compound core can be achieved through various advanced synthetic transformations, allowing for the introduction of diverse functional groups.

Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic ring of this compound is amenable to electrophilic aromatic substitution, enabling the introduction of various substituents.

Dibromoisocyanuric acid (DBI) is a powerful brominating agent, particularly effective for aromatic systems that may be less reactive towards other brominating agents like N-bromosuccinimide (NBS) tcichemicals.comdergipark.org.tr. The bromination of this compound with DBI, typically in the presence of a strong acid such as concentrated sulfuric acid, is an effective method for introducing a bromine atom onto the aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic bromine species generated from DBI attacks the electron-rich phthalonitrile ring.

A general procedure for such a reaction involves dissolving the this compound in concentrated sulfuric acid, followed by the addition of dibromoisocyanuric acid. The reaction is typically stirred at room temperature to allow for the electrophilic substitution to occur. The resulting product is a brominated derivative of this compound.

| Reactant | Reagent | Solvent | Product |

| This compound | Dibromoisocyanuric Acid | Concentrated Sulfuric Acid | Bromo-4,5-dimethoxyphthalonitrile |

The regioselectivity of halogenation on the this compound ring is governed by the directing effects of the substituents already present. The two methoxy groups (-OCH₃) are electron-donating and are ortho-, para-directors. Conversely, the two nitrile groups (-CN) are electron-withdrawing and are meta-directors.

In the case of this compound, the positions ortho to the two methoxy groups are the C3 and C6 positions. These positions are also meta to the two nitrile groups. This alignment of directing effects strongly favors electrophilic substitution at the C3 and/or C6 positions. Therefore, the bromination of this compound is expected to yield primarily 3-bromo-4,5-dimethoxyphthalonitrile or 3,6-dibromo-4,5-dimethoxyphthalonitrile, depending on the reaction conditions and stoichiometry of the brominating agent. The inherent symmetry of the starting material means that substitution at the C3 position is equivalent to substitution at the C6 position.

Palladium-Catalyzed Cross-Coupling Methodologies

The introduction of carbon-carbon bonds to the this compound scaffold can be efficiently achieved using palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide organic-chemistry.orgscirp.org. This reaction provides a direct method for the introduction of ethynylphenyl and vinyl functionalities onto the this compound core.

To perform a Sonogashira coupling, a brominated derivative of this compound, such as 3-bromo-4,5-dimethoxyphthalonitrile, is reacted with a terminal alkyne (e.g., phenylacetylene) or a vinyl-containing compound (e.g., vinylboronic acid or vinylstannane in a Stille coupling, which is mechanistically related). The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a copper(I) co-catalyst (for traditional Sonogashira) and a base, such as an amine.

This methodology allows for the synthesis of a wide range of functionalized this compound derivatives with extended conjugation, which can be valuable for applications in materials science and medicinal chemistry.

| Aryl Halide | Coupling Partner | Catalyst | Product |

| 3-Bromo-4,5-dimethoxyphthalonitrile | Phenylacetylene | Pd(PPh₃)₄, CuI, Base | 3-(Phenylethynyl)-4,5-dimethoxyphthalonitrile |

| 3-Bromo-4,5-dimethoxyphthalonitrile | Vinylboronic acid | Pd catalyst, Base | 3-Vinyl-4,5-dimethoxyphthalonitrile |

Investigation of Catalyst Systems and Reaction Efficiencies

The synthesis of substituted phthalonitriles, including this compound, often involves catalytic systems to enhance reaction rates and yields. In the broader context of phthalonitrile synthesis and their subsequent conversion to phthalocyanines, various catalysts are employed. For instance, the cyclotetramerization of phthalonitriles to form phthalocyanine macrocycles frequently utilizes a non-nucleophilic base catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a metal salt like zinc acetate. acrhem.org

While direct catalytic synthesis of this compound from a precursor like 4,5-dihydroxyphthalonitrile would typically involve a base and a methylating agent, transition metal catalysts are pivotal in alternative synthetic routes. Nickel-catalyzed cross-coupling reactions, for example, represent an effective method for forming C-C bonds in the synthesis of complex phthalonitrile derivatives. Palladium-based catalysts, such as a combination of tris(dibenzylideneacetone)dipalladium and 1,1'-bis(diphenylphosphino)ferrocene, have been successfully used to synthesize phthalonitriles from ortho-dibromobenzenes under mild conditions, achieving high yields. researchgate.net The efficiency of these catalytic systems is critical for the economic viability and environmental impact of the synthesis.

Below is a table summarizing catalyst systems relevant to the synthesis of phthalonitrile derivatives.

| Catalyst System | Precursor Type | Reaction Type | Reported Yield |

| DBU / Zinc Acetate | Substituted Phthalonitriles | Cyclotetramerization | Not specified for monomer |

| Palladium / dppf | o-dibromobenzenes | Cyanation | High |

| Nickel Catalysts | Halogenated aromatics | Cross-coupling | Up to 85% (analogous reactions) |

Nucleophilic Aromatic Substitution Reactions on Related Halogenated Phthalonitriles

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for synthesizing this compound from appropriately substituted precursors. libretexts.org This reaction pathway is particularly effective for aryl halides or other aromatics bearing strong electron-withdrawing groups, such as the two nitrile (-CN) groups present in the phthalonitrile scaffold. libretexts.org These nitrile groups activate the aromatic ring towards nucleophilic attack, stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The synthesis can proceed from a di-halogenated phthalonitrile, such as 4,5-dichlorophthalonitrile (B145054) or 4,5-dibromophthalonitrile. In this process, a strong nucleophile, sodium methoxide (NaOCH₃), is used to displace the halide ions. The reaction is typically carried out in a suitable polar aprotic solvent. The electron-withdrawing nature of the cyano groups facilitates the displacement of the leaving groups (halides) by the incoming methoxide nucleophile.

The SNAr mechanism allows for the sequential or simultaneous displacement of various leaving groups from the 4 and 5 positions of the phthalonitrile ring. Halogen atoms (F, Cl, Br, I) are common leaving groups in these reactions. nih.gov For instance, the synthesis of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile has been achieved through the nucleophilic substitution of both a bromine atom and a nitro group from a 4-bromo-5-nitrophthalonitrile precursor. researchgate.net This demonstrates that in addition to halogens, a nitro group can also function as an effective leaving group in SNAr reactions on the phthalonitrile core.

The general reaction involves treating a halogenated or otherwise activated phthalonitrile with sodium methoxide. The methoxide ion attacks the carbon atom bearing the leaving group, leading to the formation of the resonance-stabilized Meisenheimer intermediate. libretexts.org Subsequent elimination of the leaving group (e.g., bromide ion) re-establishes the aromaticity of the ring and yields the desired this compound product. The reaction conditions, such as temperature and solvent, are optimized to ensure complete substitution and high product yield.

Purification and Characterization of this compound and its Precursors

Chromatographic Techniques for Separation and Isolation

Purification of this compound and its precursors is essential to obtain a high-purity product, which is critical for subsequent applications like the synthesis of well-defined phthalocyanine complexes. Column chromatography is a widely used and effective method for this purpose. cardiff.ac.uk Silica gel is a common stationary phase for the separation of moderately polar organic compounds like phthalonitrile derivatives. researchgate.net The crude product mixture is dissolved in a minimal amount of a suitable solvent and applied to the top of a column packed with silica gel. A carefully selected eluent system, typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/chloroform), is then passed through the column. researchgate.netcardiff.ac.uk Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of pure this compound.

High-performance liquid chromatography (HPLC) is another powerful technique used for both the analysis of purity and for the purification of phthalonitriles. mdpi.com It offers higher resolution and faster separation times compared to traditional column chromatography. By using a sensitive detector, such as a UV-Vis spectrophotometer, HPLC can quantify the purity of the synthesized compound and isolate it from reaction byproducts and unreacted starting materials. mdpi.com

Spectroscopic and Spectrometric Methods for Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : This technique provides information about the chemical environment of protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show two key signals: a singlet in the aromatic region corresponding to the two equivalent protons on the benzene ring (at C-3 and C-6), and a singlet in the aliphatic region corresponding to the six equivalent protons of the two methoxy (-OCH₃) groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy : This method identifies the different carbon environments in the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for the nitrile carbons, the aromatic carbons attached to the methoxy groups, the aromatic carbons attached to the nitrile groups, and the methoxy group carbons.

FT-IR (Fourier-Transform Infrared) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit a characteristic sharp absorption band around 2220-2230 cm⁻¹, which is indicative of the nitrile (-C≡N) stretching vibration. Other significant bands would include C-O stretching for the methoxy groups and C-H stretching for the aromatic and methyl protons. bwise.kr

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, thus confirming the elemental composition of this compound. mdpi.com

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. Phthalonitrile derivatives typically show characteristic absorption bands in the UV region of the electromagnetic spectrum. acrhem.org

Iii. 4,5 Dimethoxyphthalonitrile As a Precursor for Advanced Materials

Phthalocyanine (B1677752) Synthesis and Derivatization

The synthesis of phthalocyanines from phthalonitrile (B49051) precursors is a well-established methodology. For 4,5-dimethoxyphthalonitrile, this involves the formation of a highly conjugated 18 π-electron macrocycle, which can chelate a wide variety of metal ions in its central cavity or remain as a metal-free derivative.

The core reaction in the formation of octamethoxy-substituted phthalocyanines is the cyclotetramerization of four molecules of this compound. This process involves the formation of four isoindole units that are subsequently linked by aza-bridges to form the characteristic phthalocyanine macrocycle.

The formation of the phthalocyanine macrocycle from phthalonitrile precursors is a complex process that can proceed through several proposed mechanisms, often dependent on the reaction conditions. A common pathway, particularly in the presence of a base, is initiated by the nucleophilic attack of the base (e.g., an alkoxide) on one of the nitrile carbons of the phthalonitrile molecule. This initial reaction leads to the formation of a highly reactive isoindolenine intermediate.

This intermediate then participates in a series of condensation reactions with three other phthalonitrile molecules. The process involves a cascade of nucleophilic additions and eliminations, leading to the step-wise formation of a linear tetrameric species. The final step is an intramolecular cyclization of this linear precursor to form the thermodynamically stable phthalocyanine macrocycle. The presence of electron-donating methoxy (B1213986) groups on the phthalonitrile ring can influence the reactivity of the nitrile groups and the stability of the intermediates formed during the reaction.

The successful synthesis of phthalocyanines from this compound is highly dependent on the careful control of reaction conditions. Conventional methods typically require high temperatures and the use of high-boiling point solvents.

Temperature: High temperatures, often in the range of 140-200 °C, are generally required to provide the necessary activation energy for the cyclotetramerization reaction to proceed at a reasonable rate.

Solvents: High-boiling point organic solvents are commonly employed to achieve the required reaction temperatures. These include alcohols such as 1-pentanol and 2-(dimethylamino)ethanol (DMAE), as well as aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction pathway and yield.

Catalysts: The reaction is often catalyzed by the presence of a strong base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently used non-nucleophilic base that facilitates the initial steps of the condensation. Metal salts, in addition to acting as templates, can also exhibit catalytic activity. In some cases, lithium alkoxides, generated in situ from lithium metal and an alcohol solvent, serve as both the solvent and the catalyst.

Recent advancements have explored more sustainable and efficient synthetic methods, such as microwave-assisted synthesis and mechanochemical approaches, which can significantly reduce reaction times and the amount of solvent required researchgate.net.

Table 1: Representative Reaction Conditions for the Synthesis of Symmetrically Substituted Phthalocyanines

| Precursor | Metal Salt | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4,5-Dialkynylphthalonitriles | - (for metal-free) | 1-Pentanol | Lithium 1-pentoxide | Reflux | N/A | N/A | J. Org. Chem. 1996, 61, 3034-3040 |

| 4,5-Dialkynylphthalonitriles | Zinc Acetate | 1-Pentanol | Lithium 1-pentoxide | Reflux | N/A | N/A | J. Org. Chem. 1996, 61, 3034-3040 |

| Phthalonitrile | Various Metal Salts | Anisole/Glycerol | KOH | N/A | N/A | N/A | Molecules 2021, 26, 1643 |

| 4-tert-Butylphthalonitrile | Zn(OAc)₂ | DMAE | DBU | 100 | 48h | 99 (conversion) | Angew. Chem. Int. Ed. 2022, 61, e202209033 |

The presence of a metal ion during the cyclotetramerization reaction can have a profound influence on the outcome of the synthesis. This "template effect" arises from the ability of the metal ion to coordinate with the nitrogen atoms of the phthalonitrile precursors or the reaction intermediates. This coordination pre-organizes the four precursor molecules in a favorable geometry for the final ring-closing step, thereby increasing the yield of the metallophthalocyanine and often preventing the formation of polymeric byproducts.

Different metal ions can exhibit varying degrees of template efficiency. For instance, copper(II) salts are known to be highly effective templates, often leading to high yields of the corresponding copper phthalocyanine researchgate.net. Other divalent metal ions such as zinc(II), cobalt(II), and nickel(II) are also commonly used to direct the synthesis of their respective metallophthalocyanines. The size and coordination geometry of the metal ion play a crucial role in the templating process. Smaller alkali metal ions like lithium and sodium can also accelerate the formation of phthalocyanines through a template effect.

The versatility of the phthalonitrile cyclotetramerization reaction allows for the synthesis of both symmetrically and asymmetrically substituted phthalocyanines. Symmetrical phthalocyanines, such as 2,3,9,10,16,17,23,24-octamethoxyphthalocyanine, are formed from the self-condensation of a single type of precursor, in this case, this compound.

Asymmetrically substituted phthalocyanines, on the other hand, are synthesized from a mixture of two or more different phthalonitrile precursors. This approach offers a powerful tool for fine-tuning the properties of the resulting macrocycle by introducing different functional groups onto the periphery.

To synthesize asymmetrically substituted phthalocyanines, this compound can be included in a mixed or statistical condensation reaction with another substituted phthalonitrile. For example, reacting this compound with a different phthalonitrile derivative, let's call it 'B', in a specific molar ratio (e.g., 3:1) can lead to the formation of an A₃B-type phthalocyanine, where three of the isoindole units are derived from this compound and one is derived from precursor 'B'.

This statistical approach inevitably produces a mixture of products, including the two symmetrical phthalocyanines (A₄ and B₄) and various asymmetrically substituted isomers (A₃B, A₂B₂, AB₃). The desired asymmetrical product must then be separated from this complex mixture, typically using chromatographic techniques. The separation can be challenging but is often feasible due to differences in polarity and solubility imparted by the different substituents. This method allows for the rational design of phthalocyanines with tailored amphiphilicity, electronic properties, and functionalities for specific applications. A more selective, albeit more synthetically demanding, approach to A₃B-type phthalocyanines involves the ring expansion of a subphthalocyanine with a different phthalonitrile derivative.

Synthesis of Symmetrically and Asymmetrically Substituted Phthalocyanines

Control over Substitution Patterns in Macrocycle Formation

The synthesis of phthalocyanines from phthalonitrile precursors offers a versatile platform for controlling the substitution pattern of the final macrocycle. When a single substituted phthalonitrile, such as this compound, undergoes cyclotetramerization, it typically yields a symmetrically substituted phthalocyanine where all four isoindole units are identical. thieme-connect.de However, more complex substitution patterns can be achieved through mixed condensation reactions.

By reacting this compound with a different, appropriately substituted phthalonitrile, a statistical mixture of products can be obtained. cardiff.ac.uk This approach, known as statistical condensation, can yield unsymmetrically substituted phthalocyanines with A3B or A2B2 patterns, where 'A' represents the unit derived from this compound and 'B' represents the unit from the other precursor. nih.govnih.gov While this method produces a mixture of products that may require chromatographic separation, it provides a powerful strategy to fine-tune the properties of the resulting macrocycle by combining the effects of different substituents. nih.govnih.gov For instance, reacting 2,3-dicyanotriptycene with this compound in the presence of zinc(II) acetate is one such example of a mixed cyclotetramerization. cardiff.ac.uk The choice of precursors with similar reactivity is preferred to achieve a distribution of products that is closer to the statistical expectation. nih.gov

Metalation Strategies for this compound-derived Phthalocyanines

The central cavity of the phthalocyanine macrocycle, formed from the tetramerization of this compound, can accommodate a wide variety of metal and metalloid ions. researchgate.netaalto.fi This process, known as metalation, is a key strategy for modulating the physicochemical properties of the final material. imist.ma

Metalation can be achieved through two primary routes:

Template Synthesis: This is the most common method, where the cyclotetramerization of the phthalonitrile precursor is carried out in the presence of a metal salt (e.g., metal acetates, chlorides). nih.govthieme-connect.de The metal ion acts as a template, organizing the four phthalonitrile units around it to facilitate the macrocycle formation. aalto.fi This reaction is typically performed in high-boiling solvents like pentanol or 2-(dimethylamino)ethanol (DMAE). thieme-connect.deumich.edu

Direct Metalation: In this approach, a pre-formed, metal-free phthalocyanine is reacted with a metal salt. nih.gov This method is useful for introducing metals that might not be compatible with the conditions of the initial cyclotetramerization reaction. nih.gov

The choice of the central metal ion is crucial as it significantly influences the electronic, optical, and catalytic properties of the phthalocyanine complex. imist.ma

Introduction of Transition Metals (e.g., Ni, Zn, Co, In, Ga, Sr)

A diverse range of transition metals has been successfully incorporated into the core of phthalocyanines derived from substituted phthalonitriles. The template condensation method is widely employed for this purpose, using various metal salts as precursors. nih.gov

Zinc (Zn): Zinc phthalocyanines are frequently synthesized due to their strong fluorescence and photosensitizing capabilities. nih.gov The synthesis often involves reacting the phthalonitrile derivative with a zinc salt like zinc(II) acetate. aalto.finih.gov

Nickel (Ni) and Cobalt (Co): These metals are often introduced to impart specific catalytic or electrochemical properties. nih.govnih.gov Their synthesis follows similar template condensation procedures using their respective metal salts. nih.govaalto.finih.gov

Indium (In) and Gallium (Ga): These Group 13 metals can also be incorporated into the phthalocyanine core. worldscientific.com Gallium phthalocyanines, for instance, have been synthesized and explored for their catalytic applications. worldscientific.com

Strontium (Sr): Alkaline earth metals like strontium can also form phthalocyanine complexes, influencing their photophysical properties. researchgate.net

The general reactivity trend for the formation of unsubstituted metallophthalocyanines has been observed as Cu > Co > Zn, providing insight into the relative ease of formation with different metal ions. nih.gov

Table 1: Examples of Transition Metals Inserted into Phthalocyanine Cores

| Metal Ion | Common Precursor Salt | Key Properties Influenced |

|---|---|---|

| Zinc (Zn²⁺) | Zn(OAc)₂ | Fluorescence, Photochemistry |

| Nickel (Ni²⁺) | NiCl₂ | Electrochemistry, Catalysis |

| Cobalt (Co²⁺) | Co(OAc)₂ | Catalysis, Redox Properties |

| Indium (In³⁺) | InCl₃ | Photophysicochemical Properties |

| Gallium (Ga³⁺) | GaCl₃ | Catalysis |

Ligand Field Effects and Electronic Structure Modulation

The introduction of a central metal ion and peripheral substituents, such as the dimethoxy groups from this compound, profoundly impacts the electronic structure of the phthalocyanine macrocycle. acs.orgnih.gov The interaction between the metal's d-orbitals and the π-system of the phthalocyanine ligand gives rise to ligand field effects, which dictate the energy levels of the molecular orbitals. pnas.orgaip.org

The nature of the central metal and its oxidation state directly influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This, in turn, modulates the HOMO-LUMO energy gap, which is a key determinant of the molecule's electronic absorption spectrum and redox properties. researchgate.net For example, DFT calculations have shown that peripheral substituents significantly alter molecular orbital energy levels, ionization potentials, and electron affinities. nih.govacs.org

Peripheral substituents like the electron-donating methoxy groups on the 4,5-positions generally lead to an increase in the HOMO energy level. acs.org This reduces the energy gap and typically results in a red-shift of the main electronic absorption band (Q-band) compared to the unsubstituted phthalocyanine. acs.org The symmetry of the phthalocyanine molecule is also a critical factor; reducing the symmetry from D4h (in a metallated phthalocyanine) to D2h (in a metal-free phthalocyanine) leads to the splitting of degenerate orbitals, which is observable in the electronic spectra. nih.gov These modifications allow for the fine-tuning of the molecule's electronic properties for specific applications, such as catalysts or nonlinear optical materials. nih.govrsc.org

Peripherally and Axially Substituted Phthalocyanine Derivatives

Beyond the initial substitution provided by the this compound precursor, phthalocyanines can be further functionalized at two main locations: the periphery of the macrocycle and the axial positions of the central metal ion. researchgate.netnih.gov This multi-level functionalization allows for precise control over the molecule's properties. umich.edu

Peripheral Substitution: This involves attaching additional functional groups to the outer benzene (B151609) rings of the phthalocyanine core. worldscientific.com While the dimethoxy groups are already present from the precursor, further reactions can be performed on the phthalocyanine macrocycle itself, or more complex phthalonitrile precursors can be synthesized prior to tetramerization. imist.maumich.edu

Axial Substitution: When the central metal ion has available coordination sites perpendicular to the plane of the macrocycle (e.g., Silicon(IV), Indium(III)), ligands can be attached at these axial positions. nih.govuu.nldergipark.org.tr This provides a direct route to modify the environment around the metal center without altering the π-system of the macrocycle itself. nih.gov

Both peripheral and axial modifications are crucial for tailoring phthalocyanines for specific applications by influencing their solubility, aggregation behavior, and biological activity. imist.manih.gov

Engineering Solubility and Aggregation Behavior

A significant challenge in the practical application of phthalocyanines is their low solubility and strong tendency to aggregate in solution. researchgate.net Aggregation, where the planar macrocycles stack on top of each other (π-stacking), can quench fluorescence and negatively impact photosensitizing efficiency. uu.nlnih.gov

The introduction of substituents is the primary strategy to overcome these issues. imist.ma

Peripheral Substituents: Bulky or long-chain substituents attached to the periphery of the phthalocyanine ring, such as the hexylthio groups derived from 4,5-dihexylthiophthalonitrile, are highly effective at increasing solubility in organic solvents. nih.gov These groups create steric hindrance that physically prevents the macrocycles from approaching each other closely, thus inhibiting aggregation. rsc.org The dimethoxy groups from the this compound precursor contribute to improved solubility compared to the unsubstituted parent compound. researchgate.net The position of the substituents is also important; substitution at the non-peripheral (alpha) positions can have a different effect on aggregation compared to substitution at the peripheral (beta) positions. researchgate.net

Axial Ligands: Attaching bulky ligands to the axial positions of a central metal like Silicon(IV) is another powerful method to prevent aggregation. uu.nl These ligands extend above and below the plane of the macrocycle, acting as steric barriers that disrupt the face-to-face stacking. uu.nlrsc.org

By strategically choosing both peripheral and axial substituents, the solubility and aggregation properties of phthalocyanines can be precisely engineered. nih.gov For example, introducing solketal groups either peripherally on a zinc phthalocyanine or axially on a silicon phthalocyanine demonstrated that the axially substituted compound was less prone to aggregation. uu.nl

Introduction of Bioactive or Functional Groups

The versatile structure of phthalocyanines allows for their conjugation with a wide range of bioactive or functional molecules, transforming them into specialized agents for biomedical and technological applications. nih.govnih.gov

One of the most explored areas is photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species upon light activation to kill cancer cells. nih.gov To enhance the efficacy and selectivity of PDT agents, phthalocyanines can be functionalized with:

Targeting Moieties: Biomolecules such as carbohydrates or biotin can be attached to the phthalocyanine. nih.gov These moieties can specifically bind to receptors that are overexpressed on the surface of cancer cells, leading to a higher concentration of the photosensitizer in the target tissue. nih.gov

Groups Enhancing Bioactivity: Certain functional groups, such as morpholine, have been shown to potentiate the photodynamic activity of phthalocyanines. nih.gov Novel phthalocyanine derivatives have been synthesized and investigated for their antioxidant and antitumor properties. nih.govrsc.org

Furthermore, functional groups can be introduced to enable bioconjugation. For instance, incorporating an N-hydroxysuccinimidyl group provides a reactive site for linking the phthalocyanine to proteins or other biomolecules. nih.gov The synthesis of new phthalocyanines with coumarin-linked derivatives has also been reported for potential PDT applications. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phthalocyanine |

| Zinc Phthalocyanine |

| Nickel Phthalocyanine |

| Cobalt Phthalocyanine |

| Indium Phthalocyanine |

| Gallium Phthalocyanine |

| Strontium Phthalocyanine |

| Silicon(IV) Phthalocyanine |

| 2,3-dicyanotriptycene |

| zinc(II) acetate |

| 4,5-dihexylthiophthalonitrile |

| Solketal |

| Morpholine |

| Biotin |

| Coumarin |

Synthesis of Phthalocyanine Analogues and Hybrid Macrocycles

While this compound is a direct precursor to symmetrically substituted phthalocyanines, it is also instrumental in the synthesis of structurally related analogues and hybrid macrocycles. These compounds, which deviate from the classic phthalocyanine structure by the nature of the atoms at the meso-positions or the number of isoindole units, possess unique properties and have attracted significant interest in materials science.

Tetrabenzoporphyrins (TBPs) are close structural analogues of phthalocyanines (Pcs) where the four meso-nitrogen atoms are replaced by methine (-CH=) groups. This substitution significantly alters the electronic structure and properties of the macrocycle. Hybrid systems, such as tetrabenzotriazaporphyrins (TBTAPs), contain a mix of nitrogen and methine bridges.

The synthesis of TBP and its hybrid analogues from phthalonitrile precursors is more complex than the direct cyclotetramerization used for phthalocyanines. It typically involves a mixed condensation reaction where a phthalonitrile derivative is reacted with a precursor that provides the methine bridge.

For instance, the synthesis of a tetrabenzotriazaporphyrin (TBTAP) can be achieved through the reaction of a phthalonitrile, such as this compound, with a compound like o-cyanoacetophenone in the presence of a metal salt, such as copper(I) chloride. researchgate.net In this reaction, the phthalonitrile provides three of the isoindole subunits, while the o-cyanoacetophenone provides the fourth subunit and the necessary methine bridge.

Similarly, hybrid macrocycles with varying numbers of meso-carbons and meso-nitrogens can be selectively synthesized through semi-controlled procedures, allowing for the isolation of tetrabenzotriazaporphyrins, cis- and trans-tetrabenzodiazaporphyrins, and tetrabenzomonoazaporphyrins. cnrs.fr These syntheses highlight the utility of phthalonitrile derivatives as foundational components for a diverse family of phthalocyanine-porphyrin hybrids. cnrs.fr

The fundamental structural difference between tetrabenzoporphyrins and phthalocyanines lies in the atoms bridging the four isoindole units. cnrs.fr This seemingly minor change from four meso-nitrogen atoms in phthalocyanines to four meso-carbon atoms in tetrabenzoporphyrins induces significant changes in the geometry and electronic structure of the macrocycle.

X-ray diffraction studies reveal substantial differences in bond distances and angles around the meso positions. oup.com In TBP, the distances and angles between the pyrrole rings and the atoms at the meso positions are greater than those in the corresponding phthalocyanine framework. researchgate.netoup.com This structural variance directly impacts the degree of π-π overlap in molecular assemblies, which in turn influences the bulk electronic properties, such as charge-transfer characteristics and activation energies in semiconducting materials. oup.com

| Structural Feature | Tetrabenzoporphyrin (TBP) | Phthalocyanine (Pc) | Reference |

|---|---|---|---|

| Meso-Bridge Atom | Carbon (Methine Group, -CH=) | Nitrogen (Aza Group, -N=) | cnrs.fr |

| Core Framework | Porphin | Porphyrazine | oup.com |

| Inter-pyrrole Distances at Meso-Position | Greater | Smaller | researchgate.net |

| Bond Angles at Meso-Position | Larger | Smaller | researchgate.net |

| Resulting Intermolecular π-π Overlap | Reduced compared to Pc | Enhanced compared to TBP | oup.com |

Subphthalocyanines (SubPcs) are another important class of phthalocyanine analogues, distinguished by their cone-shaped structure composed of three isoindole units instead of four. nih.gov These macrocycles are formed through a boron-templated cyclotrimerization of phthalonitriles.

The synthesis of a subphthalocyanine from this compound would typically involve heating the precursor in a high-boiling solvent like 1-chloronaphthalene in the presence of a boron trihalide, such as boron trichloride (BCl₃). thieme-connect.deresearchgate.net The boron atom acts as a template, directing the condensation of three phthalonitrile molecules to form the 14-π electron aromatic SubPc macrocycle, with the boron atom at its apex and a halide as an axial ligand. thieme-connect.de

Subphthalocyanines are not only valuable for their unique photophysical properties but also serve as key intermediates in the synthesis of asymmetrically substituted A₃B-type phthalocyanines. nih.gov This is achieved through a ring-expansion reaction where a pre-formed subphthalocyanine, for example, the derivative of this compound, is reacted with another phthalonitrile or a related 1,3-diiminoisoindoline derivative. This method allows for the controlled synthesis of phthalocyanines with distinct substituents on one of the four isoindole units. researchgate.netnih.gov

Hemiporphyrazines are non-aromatic, 20 π-electron macrocycles that are structural isomers of phthalocyanines, consisting of two pyridine rings and two isoindole units linked by aza bridges. uzh.ch The synthesis of these complex structures can be achieved through the condensation of a phthalonitrile derivative with a substituted pyridine precursor. Given their planar structure and extended π-conjugation, they are explored as specialized ligands. uzh.ch

Phthalazine ligands represent a different class of compounds derivable from this compound. The synthetic pathway involves the transformation of the nitrile groups into a new heterocyclic ring. A common method is the hydrolysis of the dinitrile to the corresponding 4,5-dimethoxyphthalic acid. This dicarboxylic acid can then undergo a condensative cyclization with hydrazine (N₂H₄) or its derivatives to form a 4,5-dimethoxy-substituted phthalazinedione. nih.govekb.eg This core structure can be further functionalized, for example, by chlorination followed by nucleophilic substitution, to create a wide array of phthalazine-based ligands and functional molecules. nih.gov

Tetrabenzoporphyrins (TBP) and Tetraazaporphyrins (Porphyrazines)

Other Heteroaromatic Compounds and Fused Ring Systems Derived from this compound

The adjacent nitrile groups of this compound provide a reactive platform for the synthesis of various other fused heterocyclic systems beyond macrocycles. These reactions typically involve the participation of both nitrile groups to form a new six-membered ring fused to the original benzene ring.

Fused Pyrazine Systems: Reaction of this compound with diamine precursors can lead to fused pyrazine rings. For example, condensation with ethylenediamine or its derivatives can yield tetrahydropyrazino[2,3-g]quinoxaline systems. A notable application is the mixed condensation of a substituted phthalonitrile with a dicyanopyrazine, which results in phthalocyanine derivatives with adjacently fused pyrazine rings, creating novel donor-acceptor macrocycles. oup.com

Fused Pyridazine Systems: The dinitrile can be converted into fused pyridazine-containing structures. For example, a multi-step nucleophilic substitution reaction sequence starting with a dichloropyridazine and ultimately incorporating a phthalonitrile moiety can produce complex monomers for heat-resistant polymers. nih.govresearchgate.net

Phthalorubines: A novel class of aromatic fused-ring compounds, named phthalorubines, can be synthesized from phthalonitrile precursors. nih.gov The synthesis proceeds through a "half-phthalocyanine" intermediate, which then undergoes a facile intramolecular cyclization to form a dibenzo[a,f] oup.comthieme-connect.denih.govtriazino[2,1,6-cd]pyrrolizine core. nih.gov These compounds exhibit spectroscopic properties similar to porphyrins despite having a completely different inner-core structure. nih.gov

Phthalimide Derivatives

The synthesis of phthalimide derivatives from this compound typically proceeds through the initial hydrolysis of the dinitrile to form 4,5-dimethoxyphthalic acid or its corresponding anhydride. This intermediate is then reacted with a primary amine to yield the N-substituted phthalimide.

A documented synthetic pathway involves the reaction of this compound with sodium hydroxide, followed by treatment with acetic anhydride and subsequently with an amine, such as dodecylamine, to produce the corresponding N-alkyl-4,5-dimethoxyphthalimide. This multi-step process highlights the conversion of the nitrile functionalities into a stable five-membered imide ring.

General Reaction Scheme:

Hydrolysis: The nitrile groups of this compound are hydrolyzed under basic conditions (e.g., using NaOH) to form the disodium salt of 4,5-dimethoxyphthalic acid. Acidification then yields the free dicarboxylic acid.

Anhydride Formation: 4,5-dimethoxyphthalic acid can be converted to 4,5-dimethoxyphthalic anhydride by heating, often in the presence of a dehydrating agent like acetic anhydride.

Imidation: The resulting anhydride readily reacts with primary amines in a condensation reaction to form the N-substituted 4,5-dimethoxyphthalimide.

The choice of the primary amine in the final step allows for the introduction of various functional groups, enabling the tuning of the final product's properties for specific applications in areas such as organic electronics and polymer chemistry.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | NaOH (aq) | Disodium 4,5-dimethoxyphthalate |

| 2 | Disodium 4,5-dimethoxyphthalate | Acetic Anhydride | 4,5-Dimethoxyphthalic Anhydride |

| 3 | 4,5-Dimethoxyphthalic Anhydride | Dodecylamine | N-Dodecyl-4,5-dimethoxyphthalimide |

Benzofuroxan and Benzothiadiazole Formation

The conversion of this compound into benzofuroxan and benzothiadiazole derivatives opens pathways to materials with interesting photophysical and electronic properties. These transformations typically require the modification of the nitrile groups into functionalities that can undergo cyclization.

Benzofuroxan Formation:

The synthesis of 5,6-dimethoxybenzofuroxan from precursors related to this compound has been demonstrated. A common strategy for forming the furoxan ring is through the thermal or photochemical decomposition of an ortho-nitroazide. While direct conversion from the dinitrile is not straightforward, a plausible synthetic route involves the conversion of the nitrile groups to nitro groups.

An alternative and more established method starts from a related compound, 4,5-dinitroveratrole. The reaction of 4,5-dinitroveratrole with sodium azide leads to the formation of an ortho-azidonitro intermediate, which upon heating, cyclizes to yield 5,6-dimethoxybenzofuroxan.

Benzothiadiazole Formation:

The synthesis of 2,1,3-benzothiadiazoles generally proceeds from the corresponding ortho-phenylenediamine derivative. Therefore, the key step in utilizing this compound as a precursor is its conversion to 4,5-dimethoxy-1,2-phenylenediamine. This can be achieved through the reduction of the nitrile groups.

Once 4,5-dimethoxy-1,2-phenylenediamine is obtained, it can be readily cyclized to form the benzothiadiazole ring. A standard method involves the reaction of the diamine with thionyl chloride (SOCl₂).

Furthermore, a synthetic route from 5,6-dimethoxybenzofuroxan to the corresponding benzothiadiazole has been reported. This involves the reduction of the benzofuroxan, for instance with tin(II) chloride, to generate the unstable 4,5-dimethoxy-1,2-phenylenediamine in situ, which is then immediately reacted with a sulfur-containing reagent like thionyl chloride to form 5,6-dimethoxy-2,1,3-benzothiadiazole.

| Target Compound | Intermediate | Key Reaction | Starting Material (related to this compound) |

|---|---|---|---|

| 5,6-Dimethoxybenzofuroxan | ortho-Azidonitroveratrole | Nucleophilic substitution with NaN₃ followed by thermal cyclization | 4,5-Dinitroveratrole |

| 5,6-Dimethoxy-2,1,3-benzothiadiazole | 4,5-Dimethoxy-1,2-phenylenediamine | Reduction of nitrile groups followed by cyclization with SOCl₂ | This compound |

| 5,6-Dimethoxy-2,1,3-benzothiadiazole | 4,5-Dimethoxy-1,2-phenylenediamine (in situ) | Reduction of benzofuroxan followed by cyclization with SOCl₂ | 5,6-Dimethoxybenzofuroxan |

Iv. Applications of 4,5 Dimethoxyphthalonitrile Derivatives in Advanced Technologies

Catalysis and Electrocatalysis

The tailored molecular structure of phthalocyanines derived from 4,5-dimethoxyphthalonitrile allows for their use as robust and efficient catalysts and electrocatalysts. The presence of a central metal atom and the ability to modify the peripheral ligands provide a platform for fine-tuning their catalytic activity and selectivity for specific chemical transformations.

The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a critical area of research for mitigating climate change and developing sustainable energy sources. Phthalocyanine (B1677752) complexes derived from precursors like this compound have emerged as promising molecular catalysts for this reaction. These catalysts can be supported on various materials to create heterogeneous systems that offer high current density and operational stability, which are essential for practical electrolyzers. sciopen.com

The peripheral substituents on the phthalocyanine ring, such as the dimethoxy groups originating from this compound, play a crucial role in modulating the catalyst's electronic properties and, consequently, its catalytic performance. sciopen.com Studies on nickel phthalocyanine derivatives have shown that both electron-donating and electron-withdrawing groups can enhance CO2RR activity. researchgate.net

Electron-donating groups, like methoxy (B1213986) groups, can influence the synergy between the central metal atom and protonated sites on the ligand. researchgate.netnih.gov This enhanced synergy can favor the formation of key reaction intermediates, such as *COOH, thereby improving the selectivity towards CO production at higher applied potentials. researchgate.net For instance, a β-tetra methoxy-substituted nickel phthalocyanine has been shown to efficiently catalyze CO2RR in acidic media with high Faradaic efficiencies for CO production over a wide range of current densities. nih.gov The presence of these methoxy groups contributes to the catalyst's ability to suppress the competing hydrogen evolution reaction (HER). nih.gov

The electronic effect of these substituents can be summarized in the following table:

| Substituent Type | Effect on Metal Center | Influence on CO2RR |

| Electron-Donating (e.g., -OCH3) | Increases electron density | Enhances synergy with protonated sites, improves CO selectivity |

| Electron-Withdrawing (e.g., -CN) | Decreases electron density | Facilitates dynamic protonation of ligand sites |

A key factor in the enhanced activity of substituted phthalocyanine catalysts is the dynamic protonation of the ligand's nitrogen sites during the electrochemical process. researchgate.net Theoretical and in-situ spectroscopic analyses have revealed that this protonation is critical for activating the metal center. researchgate.net While electron-withdrawing groups can facilitate this protonation, electron-donating groups like methoxy require higher energy for protonation. researchgate.net However, once protonated, these electron-donating groups enhance the cooperative effect between the metal center and the protonated ligand, which is beneficial for the formation of the *COOH intermediate and boosts CO selectivity. researchgate.net This dynamic interplay highlights the importance of the ligand's ability to participate in the reaction mechanism beyond simply tuning the electronic properties of the metal center. researchgate.net

The relationship between the structure of phthalocyanine catalysts and their catalytic performance is a central theme in their development for CO2RR. The choice of the central metal ion is a primary determinant of the product selectivity and activity. semanticscholar.org For instance, in a series of transition metal-coordinated phthalocyanines (TM-Pcs), Co-Pc demonstrated the highest activity for CO production due to its optimal binding energies for the *HOCO and *CO intermediates. researchgate.net

The following table illustrates the CO Faradaic efficiency for different transition metal phthalocyanines at a potential of -0.7 V vs. RHE:

| Catalyst | FE(CO) at -0.7 V vs. RHE |

| Co-Pc | ~95% |

| Ni-Pc | ~72% |

| Fe-Pc | ~28% |

| Cu-Pc | ~8.5% |

| Zn-Pc | ~0.8% |

| (Data sourced from comparative studies of TM-Pcs) |

While significant research has focused on CO2 reduction, derivatives of this compound also hold potential in other important catalytic transformations such as hydrogenation and cross-coupling reactions. The versatility of the phthalocyanine macrocycle allows for the incorporation of various catalytically active metals, making them suitable for a range of organic syntheses.

Metal-Organic Frameworks (MOFs) and Coordination Polymers are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net While specific examples utilizing this compound as a primary linker in catalytically active MOFs are not extensively documented in the reviewed literature, the principles of MOF-based catalysis suggest its potential. The porous nature and high surface area of MOFs make them excellent platforms for heterogeneous catalysis. researchgate.net Phthalocyanine-based building blocks can be incorporated into these frameworks to create highly active and selective catalysts. For instance, covalent organic frameworks (COFs) incorporating phthalocyanine units have been investigated for CO2 reduction, demonstrating how these macrocycles can be integrated into porous polymer structures. mdpi.com

The general advantages of using MOFs and coordination polymers in catalysis include:

High concentration of active sites: The regular arrangement of metal centers and organic linkers can lead to a high density of catalytically active sites.

Shape and size selectivity: The well-defined pore structures can control substrate access to the active sites, leading to selective transformations.

Tunability: The chemical environment within the pores can be modified by changing the metal ions or the organic linkers, allowing for the fine-tuning of catalytic properties. researchgate.net

Other Catalytic Applications (e.g., Hydrogenation, Cross-Coupling)

Optoelectronic Materials

Phthalocyanines, which can be synthesized from precursors like this compound, are a class of synthetic aromatic macrocycles with a highly delocalized π-electron system. nih.govresearchgate.net This structure is responsible for their intense absorption of light, particularly in the visible and near-infrared regions of the spectrum, as well as their chemical and thermal stability. nih.govrsc.org These properties make them exceptional candidates for use in optoelectronic devices, where light is converted into electrical signals or vice versa. researchgate.netsquarespace.com

Phthalocyanine derivatives are integral components in the field of organic electronics, which utilizes carbon-based materials to create electronic devices. squarespace.com Their versatility allows them to function in various roles, including as light absorbers, charge transporters, and emitters in devices like solar cells, LEDs, and photodetectors. squarespace.comresearchgate.netresearchgate.net

Phthalocyanines are extensively studied for their application in organic photovoltaic (OPV) devices and solar cells. pdx.edu They are valued for their strong light absorption in the visible spectrum, excellent stability, and semiconducting properties. rsc.orgscirp.org In a typical organic solar cell, a phthalocyanine derivative can act as the electron donor material in the photoactive layer. pdx.edu Upon absorbing light, the phthalocyanine molecule becomes excited and donates an electron to an acceptor material, initiating the process of generating an electric current. pdx.edu

The first bilayer organic solar cell, reported in 1986, utilized copper phthalocyanine (CuPc) as the donor material. squarespace.compdx.edu Since then, numerous metal phthalocyanines have been investigated to optimize device performance. scirp.org For instance, zinc phthalocyanine (ZnPc) and titanyl phthalocyanine (TiOPc) have also shown promise in photovoltaic applications. scirp.orgmdpi.com Research has demonstrated that the efficiency of these solar cells can be improved by modifying the phthalocyanine's molecular structure, controlling the thickness of the active layer, and optimizing the device architecture. scirp.orgmdpi.com Soluble derivatives of phthalocyanines have been synthesized to allow for solution-based processing, which can lower manufacturing costs. ingentaconnect.com

Below is a table summarizing the performance of various organic solar cells incorporating phthalocyanine derivatives.

| Device Structure | Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | η (%) |

| ITO/CuTCPc/PCBM/Al | CuTCPc | PCBM | 0.54 | 0.825 | 32.3 | 0.14 |

| ITO/CuTCPc/P3HT:PCBM/Al | P3HT | PCBM | 0.59 | 3.12 | 33.8 | 0.62 |

| Inverted Structure | PCBM | PolyCuPc | 0.35 | 0.23 | 32.0 | 0.026 |

| Double-heterostructure | CuPc | C60 | 0.58 | 18.8 | 52.0 | 3.6 |

Data compiled from multiple sources. pdx.eduscirp.orgingentaconnect.com

Studies have explored various metal-substituted phthalocyanines for this purpose. For example, chloroaluminum phthalocyanine (Cl-AlPc) has been shown to function effectively as an HTL, leading to OLEDs with good peak luminance. aip.orgiaea.org In contrast, some other derivatives like dichlorosilicon phthalocyanine (Cl₂-SiPc) initially showed poor performance, but simple axial substitution of the chloride groups with pentafluorophenoxy groups resulted in a dramatic, two-order-of-magnitude increase in peak luminance. aip.orgiaea.org This highlights the tunability of these molecules. Soluble tetraalkyl-substituted copper phthalocyanines have also been used as anode buffer layers, impeding hole injection into the emissive layer, which reduces the formation of unstable species and enhances OLED stability. rsc.org

The table below presents the performance of OLEDs using different phthalocyanine derivatives as the hole transport layer.

| HTL Material | Peak Luminance (cd/m²) | Voltage (V) |

| Chloroaluminum phthalocyanine (Cl-AlPc) | 2620 | 11 |

| Dichlorosilicon phthalocyanine (Cl₂-SiPc) | 38 | 12 |

| Dichlorogermanium phthalocyanine (Cl₂-GePc) | 23 | 8.5 |

| Dichlorotin phthalocyanine (Cl₂-SnPc) | 59 | 13.5 |

| Bis(pentafluorophenoxy) silicon phthalocyanine (F₁₀-SiPc) | 5141 | 10 |

Data sourced from a study on group 13 and 14 metal/metalloid phthalocyanines. aip.orgiaea.org

The fundamental photophysical properties that make phthalocyanines suitable for solar cells—namely, their strong light absorption and efficient charge generation—also render them excellent candidates for photodetectors and other photonic applications. nih.govresearchgate.net An organic photodetector operates by converting an incoming light signal into an electrical signal. Phthalocyanine-based materials can serve as the active layer that absorbs photons and generates the electron-hole pairs necessary for detection. Their broad and intense absorption spectra allow for the fabrication of photodetectors sensitive to specific wavelength ranges. researchgate.net Furthermore, the chemical stability and processability of phthalocyanine derivatives are advantageous for creating robust and large-area photodetector arrays. nih.gov

A key advantage of phthalocyanines in optoelectronic applications is the ability to fine-tune their properties through molecular engineering. rsc.orgnih.gov The electronic and optical characteristics of the phthalocyanine macrocycle can be systematically modified in several ways: by changing the central metal atom, by altering the peripheral substituents attached to the ring, and by controlling the molecular arrangement in the solid state. nih.govnih.gov

Derivatives of this compound result in phthalocyanines with substituents at the non-peripheral (α) positions. These substituents, along with those at the peripheral (β) positions, play a crucial role in determining the final properties of the molecule. nih.gov This structural flexibility allows for the rational design of materials with optimized light absorption, energy levels, and charge transport characteristics tailored for specific devices. nih.govrsc.org

The introduction of substituents onto the periphery of the phthalocyanine ring is a powerful strategy for modulating its optoelectronic behavior. mdpi.com The nature and position of these substituents, such as the methoxy groups derived from this compound, directly influence the molecule's electronic structure. nih.gov

Electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, strongly electron-withdrawing groups like fluorine can significantly increase the ionization potential and electron affinity of the phthalocyanine. acs.org This, in turn, affects the charge injection and transport properties when the material is incorporated into a device.